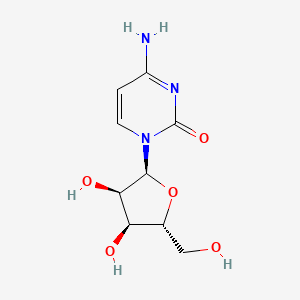

alpha-D-ribofuranosyl-cytidine

Description

Historical Context of α-Nucleoside Discovery and Characterization

The realm of nucleoside chemistry has been predominantly centered around β-anomers, the naturally occurring building blocks of nucleic acids like DNA and RNA. nih.govresearchgate.net However, the existence and unique properties of their stereoisomers, the α-anomers, have carved out a significant niche in the field. The discovery of α-nucleosides was a pivotal moment, challenging the established understanding of nucleic acid structure and function.

The first encounter with an α-nucleoside derivative occurred in 1955, not as an isolated compound, but as a component of what was then known as diphosphopyridine nucleotide (DPN), now recognized as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov Researchers noticed that even after treatment with DPNase, which should have destroyed DPN activity, a reaction with cyanide still occurred. This led to the isolation of a "DPN isomer" which was later identified as containing an α-anomeric linkage. nih.gov

The first chemical synthesis of an α-nucleoside was achieved in 1958 with the synthesis of α-adenosine. nih.gov This was followed by the synthesis of α-deoxyadenosine in 1960. nih.gov The synthesis of α-cytidine was first reported by Sanchez and his colleagues in 1970. nih.gov The first artificial synthesis of α-ribothymidine (α-rT) and α-uridine (α-rU) was reported in 1964. nih.gov These early synthetic achievements were crucial for enabling further investigation into the properties and potential applications of this rare class of nucleosides.

A significant breakthrough in the stereoselective synthesis of α-nucleosides came in 1987. Researchers found that by using specific catalysts, they could control the anomeric configuration of the resulting nucleoside. For instance, in the synthesis of deoxyuridine and deoxythymidine, the use of a Brønsted acid led to the formation of the β-anomer, while the addition of an organic base like pyridine (B92270) favored the production of the α-anomer in high yields. nih.gov

Significance of Anomeric Configuration in Ribonucleosides and Nucleotides

The orientation of the nucleobase relative to the sugar moiety, known as the anomeric configuration, is a critical determinant of the structure and function of ribonucleosides and nucleotides. nih.govnumberanalytics.com In naturally occurring β-nucleosides, the nucleobase is positioned on the same side of the sugar ring as the C5' hydroxymethyl group (trans-configuration relative to the C2' hydroxyl group). ttu.ee In contrast, α-nucleosides feature the nucleobase on the opposite side (cis-configuration). ttu.ee

This seemingly subtle stereochemical difference has profound consequences:

Helical Structure: While β-oligonucleotides form the well-known right-handed double helix, α-oligonucleotides can form stable, parallel-stranded right-handed helices. rsc.orgnih.gov This unique structural feature has opened up avenues for the design of novel nucleic acid structures with specific recognition properties.

Enzymatic Recognition: The enzymes involved in nucleic acid metabolism are highly specific for the β-anomeric configuration. nih.gov This means that α-nucleosides and their derivatives are often resistant to degradation by cellular enzymes, a property that has been exploited in the development of therapeutic agents. researchgate.netnih.gov

Stability: The anomeric effect, a stereoelectronic phenomenon, influences the stability of the glycosidic bond. wikipedia.org In some cases, the α-anomeric configuration can lead to increased stability of the glycosidic bond compared to the corresponding β-anomer. researchgate.net

The distinct properties imparted by the α-configuration have made these compounds valuable tools in various biochemical and biomedical research areas. numberanalytics.com

Overview of Current Academic Research Trajectories for α-D-Ribofuranosyl-Cytidine and its Analogs

Current research on α-D-ribofuranosyl-cytidine and its analogs is multifaceted, exploring their potential in antiviral and anticancer therapies, as well as their utility as probes for studying biological processes.

One major focus is the synthesis of novel α-nucleoside analogs with modified sugar or base moieties. nih.gov For example, the synthesis of 1′-homo-N-2′-deoxy-α-nucleosides has been explored to create compounds with altered structural and biological properties. nih.gov These modifications aim to enhance biological activity, improve metabolic stability, or alter the mechanism of action.

The antiviral potential of α-nucleoside analogs continues to be an active area of investigation. appartement-christel.de While naturally occurring nucleoside analogs are predominantly β-anomers, synthetic α-anomers have shown promise against various viruses. For instance, certain cytidine (B196190) analogs have demonstrated activity against the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.gov The resistance of α-nucleosides to enzymatic degradation is a key advantage in this context.

In the realm of oncology, α-cytidine analogs are being investigated for their potential as anticancer agents. wikipedia.org The mechanism often involves the incorporation of the analog into the DNA or RNA of cancer cells, leading to the termination of replication or the production of non-functional proteins. wikipedia.org The epigenetic effects of some cytidine analogs, such as azacitidine and decitabine, which induce demethylation, have also opened new avenues for cancer therapy research. wikipedia.org

Furthermore, α-oligonucleotides containing α-D-ribofuranosyl-cytidine are being utilized to create novel nucleic acid structures, such as aptamers and antisense oligonucleotides. researchgate.net The unique parallel-stranded duplexes formed by α-oligonucleotides offer distinct recognition properties that can be harnessed for diagnostic and therapeutic applications.

A summary of key research directions is presented in the table below:

| Research Area | Focus | Rationale |

| Antiviral Drug Discovery | Synthesis and evaluation of novel α-cytidine analogs against various viruses (e.g., HIV, HBV). | Resistance of α-anomers to enzymatic degradation, leading to potentially longer-lasting therapeutic effects. |

| Anticancer Therapeutics | Investigation of α-cytidine analogs as cytotoxic agents or for their epigenetic modifying properties. | Disruption of DNA/RNA synthesis in rapidly dividing cancer cells and modulation of gene expression. |

| Nucleic Acid Chemistry | Incorporation of α-D-ribofuranosyl-cytidine into oligonucleotides to create novel structures (e.g., parallel-stranded duplexes). | Development of aptamers, probes, and therapeutic oligonucleotides with unique binding and stability properties. |

| Prebiotic Chemistry | Investigating the potential prebiotic synthesis of α-nucleotides. nih.gov | Understanding the origins of life and the selection of β-nucleosides in natural nucleic acids. |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-JBBNEOJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Alpha D Ribofuranosyl Cytidine and Its Analogs

Chemical Synthesis Strategies for α-Anomers

Chemical synthesis provides a versatile platform for accessing alpha-D-ribofuranosyl-cytidine and its analogs, offering control over the stereochemical outcome through various innovative approaches.

Direct Glycosylation Reactions for α-D-Ribofuranosyl-Cytidine Formation

Direct glycosylation reactions involve the formation of the N-glycosidic bond between a protected ribose derivative and a cytosine base. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a cornerstone of this approach, utilizing silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid. wikipedia.org The stereochemical outcome of the glycosylation, specifically the ratio of α to β anomers, is influenced by several factors including the protecting groups on the sugar, the solvent, and the Lewis acid catalyst employed. researchgate.netwikipedia.org

For instance, the use of certain protecting groups on the ribose sugar can influence the facial selectivity of the incoming nucleobase. While neighboring group participation from a 2'-acyl protecting group typically favors the formation of the β-anomer, the absence of such a group in deoxyribonucleosides makes the synthesis of α-anomers more feasible. rsc.orgwikipedia.org The choice of Lewis acid, such as tin(IV) chloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), also plays a crucial role in modulating the anomeric ratio. nih.gov

Table 1: Key Factors in Direct Glycosylation for α-Anomer Synthesis

| Factor | Influence on α/β Ratio | Example |

| Sugar Protecting Groups | Absence of 2'-participating groups can increase α-anomer formation. | Deoxyribose derivatives often yield more α-anomer compared to ribose derivatives with a 2'-acyl group. rsc.orgwikipedia.org |

| Lewis Acid Catalyst | Can influence the transition state geometry and favor α-glycosylation. | SnCl4, TMSOTf are commonly used to promote glycosylation. nih.gov |

| Solvent | Affects the solubility of reactants and the stability of reaction intermediates. | Acetonitrile (B52724) is a common solvent in these reactions. rsc.org |

| Heterocyclic Base | The nature of the silylated base can impact site-selectivity and reactivity. | Silylated cytosine is used for the synthesis of cytidine (B196190) nucleosides. wikipedia.org |

Stereoselective Approaches in α-Nucleoside Synthesis

Achieving high stereoselectivity for the α-anomer is a primary goal in nucleoside synthesis. Several strategies have been developed to this end, moving beyond simple direct glycosylation to more controlled methods.

One approach involves the use of specific catalysts and reaction conditions that favor the formation of the α-anomer. For example, photoredox/nickel dual catalysis has been employed for the highly stereoselective synthesis of C-nucleosides. rsc.org Another strategy utilizes ortho-alkynyl benzoate (B1203000) as a removable neighboring participation group in a gold(I)-catalyzed reaction to achieve highly efficient stereoselective synthesis of 2'-modified nucleosides. rsc.org

Furthermore, the choice of the glycosyl donor is critical. The use of 1,2-anhydroglycoside donors in the presence of boronic esters has been shown to result in exclusive 1,2-cis stereoselectivity, leading to the formation of α-glycosides. nih.gov Similarly, the development of specific reaction protocols, such as those using urea-catalyzed activation of glycosyl chlorides, can lead to stereoselective glycosylation. nih.gov

Anomerization Reactions for Converting β-Nucleosides to α-Nucleosides

Anomerization provides a valuable route to α-nucleosides by converting the more readily available β-anomers. This process involves the inversion of the stereochemistry at the C-1' position of the ribose sugar. google.com

A notable method for the self-anomerization of β-nucleosides involves the use of trimethylsilyl trifluoromethanesulfonate (TMS-triflate) and N,O-bis(trimethylsilyl)acetamide (BSA) in a suitable solvent like dry acetonitrile at elevated temperatures. rsc.org For example, the reaction of 3′,5′-di-O-acetyl-N4-benzoyl-2′-deoxycytidine with TMS-triflate and BSA at 70 °C, followed by saponification, yielded α-deoxycytidine in a 41% yield. rsc.org

Another approach to anomerization involves contacting a β-anomer-enriched nucleoside with a hydroxide (B78521) base in an organic solvent. google.com This process is believed to promote the inversion of the absolute configuration at the C-1' position through the action of the hydroxide base, its concentration, the solvent, and the reaction temperature. google.com

Synthesis of Pseudo-Cytidine α-Isomers

Pseudo-cytidine, a C-nucleoside isomer of cytidine, and its α-isomer present a different synthetic challenge as they involve a carbon-carbon bond between the ribose and the base instead of a carbon-nitrogen bond. The synthesis of the α-isomer of 5-β-D-ribofuranosylcytosine (pseudo-cytidine) has been reported, highlighting the specialized methods required for C-nucleoside synthesis. nih.gov

The biosynthesis of pseudouridine (B1679824), a related C-nucleoside, is catalyzed by pseudouridine synthases. nih.gov These enzymes catalyze the isomerization of uridine (B1682114) within an RNA chain, a process that can be viewed as an internal transglycosylation where the glycosidic bond to N1 of uracil (B121893) is broken and a new bond to C5 is formed. nih.govnih.gov Mechanistic studies suggest that this enzymatic process proceeds through a glycal intermediate. acs.org While this is a biological process, it provides insight into the formation of C-glycosidic bonds. Chemical synthesis of C-nucleosides often involves the direct coupling of activated sugar and base moieties or the stepwise reconstruction of either part. acs.org

Enzymatic Synthesis of this compound and Related Compounds

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of nucleosides, often proceeding under mild reaction conditions with high regio- and stereoselectivity. nih.gov

Transglycosylation Reactions Utilizing Nucleoside Phosphorylases

Nucleoside phosphorylases (NPs) are key enzymes in the enzymatic synthesis of nucleosides. nih.govnih.gov They catalyze the reversible phosphorolysis of a nucleoside to form α-D-(2-deoxy)ribose-1-phosphate and the corresponding base. nih.gov This intermediate can then react with a different base to form a new nucleoside in a process called transglycosylation. nih.govresearchgate.net

This method is particularly effective for producing various nucleoside analogs. nih.gov The process typically involves two main steps: the phosphorolysis of a donor nucleoside to generate the sugar-1-phosphate, followed by the synthesis of the target nucleoside from this intermediate and an acceptor base. nih.gov For the synthesis of purine (B94841) nucleosides from pyrimidine (B1678525) nucleosides, the concerted action of two types of enzymes, such as purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase, is often required. nih.govnih.gov

The efficiency of the transglycosylation reaction can be influenced by the reaction conditions, such as the concentrations of the glycosyl donor and phosphate (B84403). nih.gov By co-expressing different nucleoside phosphorylases in microorganisms like E. coli, it is possible to create whole-cell biocatalysts for the efficient synthesis of various nucleosides. nih.govnih.gov For instance, a one-pot biocatalytic transglycosylation using thermophilic nucleoside phosphorylases has been demonstrated for the synthesis of thio- and seleno-nucleosides with moderate to near-quantitative conversions. nih.gov

Preparation of Glycofuranosyl Phosphates as Precursors

The synthesis of α-nucleosides, including α-D-ribofuranosyl-cytidine, frequently employs biocatalytic methods where glycofuranosyl phosphates serve as crucial precursors. researchgate.net Specifically, α-D-ribose 1-phosphate is a key building block in the enzymatic synthesis of nucleoside analogs. researchgate.net

Nucleoside phosphorylases (NPs) are central to this process, catalyzing the reversible phosphorolysis of nucleosides to generate the corresponding nucleobase and α-D-ribose 1-phosphate. researchgate.net These enzymes are pivotal in salvage pathways and have significant industrial value for producing nucleoside-based drugs. researchgate.net The process, however, faces challenges. The thermodynamic equilibrium for pyrimidine nucleoside phosphorylases (PyNPs) is generally less favorable for synthesis compared to that of purine nucleoside phosphorylases (PNPs). researchgate.net To overcome this, multi-enzymatic systems that couple PNPs with PyNPs are often employed to drive the reaction towards the desired product. researchgate.net

The efficiency of the phosphorolytic cleavage to produce the furanose 1-phosphate is highly dependent on the structure of the substrate. For instance, modifications to the ribose ring, such as the introduction of a fluorine atom at the C2' position, can significantly reduce the rate of cleavage due to the electron-withdrawing nature of the substituent. researchgate.net In one study, after a six-hour reaction, α-D-ribose 1-phosphate was formed in a 43% yield, whereas the yields for α-D-2-deoxy-2-fluoroarabinofuranosyl 1-phosphate and α-D-2-fluoro-2-deoxyribofuranosyl 1-phosphate were only 8% and 6%, respectively. researchgate.net

Optimization of Biocatalytic Processes for α-Nucleoside Production

Several strategies have been developed to enhance these biocatalytic routes:

Protein Engineering and Directed Evolution : Advances in protein engineering allow for the development of new, promiscuous nucleoside-processing enzymes with broader substrate specificity and improved stability. tandfonline.comnih.gov Directed evolution has been successfully used to tailor enzymes for specific synthetic needs. nih.gov

Enzyme Immobilization : Immobilizing enzymes on solid supports, such as agarose (B213101) microbeads, can significantly improve their stability and facilitate their reuse, which is crucial for scaling up production. tandfonline.commdpi.com

Continuous Flow Biocatalysis : Continuous flow systems offer a powerful technology to overcome issues related to thermodynamic equilibrium and enzyme inhibition. tandfonline.com These systems can improve efficiency and allow for the integration of multiple enzymatic steps into a single, streamlined process. tandfonline.comnih.gov

Process Intensification : This involves the systematic optimization of all reaction parameters, including conditions, cofactors, and cosolvents, to maximize product yield. nih.gov An example of successful process intensification in a related system improved the yield of a biocatalytic cascade from less than 1% to 91%. nih.gov

A notable example of a biocatalytic approach is the use of a pyrimidine nucleoside phosphorylase from Thermus thermophilus (TtPyNP) to achieve the divergent synthesis of 4'-methylated nucleosides. tandfonline.com

Table 1: Factors and Strategies for Optimizing Biocatalytic Nucleoside Production

| Factor | Challenge | Optimization Strategy | Reference |

| Enzyme | Low stability, narrow substrate scope, low expression. | Protein engineering, directed evolution, discovery of novel promiscuous enzymes. | tandfonline.com, nih.gov |

| Reaction Kinetics | Unfavorable thermodynamic equilibrium, especially for pyrimidine nucleosides. | Use of multi-enzyme cascades, continuous flow processes to remove products. | researchgate.net, tandfonline.com |

| Process Scalability | Difficulty in translating from analytical to preparative scale. | Enzyme immobilization for catalyst recycling, development of continuous flow systems. | tandfonline.com, mdpi.com |

| Inhibition | Substrate or product inhibition reducing enzyme activity. | Immobilization, continuous flow reactors. | tandfonline.com |

| Reaction Conditions | Suboptimal temperature, pH, or solvent conditions. | Systematic optimization of all reaction parameters (process intensification). | mdpi.com, nih.gov |

Synthesis of Chemically Modified this compound Derivatives

The chemical modification of the core structure of α-D-ribofuranosyl-cytidine is a key strategy for developing new therapeutic agents. Modifications can be introduced at the nucleobase, the ribofuranose sugar, or through conjugation to other molecules.

Nucleobase Modifications (e.g., Fluorination, Aza-Substitution)

Modifying the cytosine base can alter the compound's biological activity, metabolic stability, and target interactions. A significant challenge for cytidine analogs is their susceptibility to deamination by enzymes like cytidine deaminase (CDA), which converts cytosine to uracil, thereby inactivating the drug. nih.gov

Aza-Substitution : To improve stability against deamination, derivatives of phosphapyrimidine nucleosides have been synthesized where the N3 atom of the pyrimidine ring is replaced with a CH₂ group. nih.govbeilstein-journals.org This structural change aims to create more stable inhibitors of human CDA. beilstein-journals.org

Fluorination : The introduction of a fluorine atom onto the nucleobase, such as in 5-fluorocytosine (B48100), is a common strategy in drug design. mdpi.com The synthesis of such analogs can be achieved through N-glycosidation reactions, coupling the modified base with an appropriate sugar derivative. mdpi.com In one study, reacting a sugar with persilylated 5-fluorocytosine led to the corresponding nucleoside with an α:β anomeric ratio of 1:4. mdpi.com

These modifications are crucial for tuning the pharmacological properties of nucleoside analogs. glenresearch.com

Ribofuranose Moiety Modifications (e.g., 2'-deoxy, 4'-thio, 2'-O-glycosylation)

Modifications to the ribofuranose sugar are critical for influencing the conformation, binding affinity, and biological activity of nucleoside analogs.

2'-Deoxy Modification : The synthesis of 2'-deoxycytidine (B1670253) derivatives is of significant interest. For example, 2'-deoxy-(2'-C-substituted) cytidines have been synthesized and shown to possess antitumor properties. madridge.org Furthermore, the CDA inhibitor cedazuridine (B1668773) is a 2'-deoxy-2',2'-difluoro-modified nucleoside, highlighting the importance of this modification. nih.gov

4'-Thio Modification : The replacement of the oxygen atom in the furanose ring with sulfur (4'-thio modification) is another strategy to create novel analogs, though specific examples for α-D-ribofuranosyl-cytidine are less commonly detailed in broad reviews. This modification significantly alters the sugar pucker and can affect biological activity.

2'-O-Glycosylation : This modification leads to the formation of disaccharide nucleosides. The synthesis of 2'-O-α-D-ribofuranosyl nucleosides, which are monomeric units of the biopolymer poly(ADP-ribose) (PAR), has been a significant synthetic challenge. researchgate.netexplorationpub.com The key step is the stereoselective formation of an α(1→2) glycosidic bond, which is often sterically hindered. explorationpub.com A common strategy involves the condensation of a 3',5'-O-protected ribonucleoside, such as 3',5'-O-(teraisopropyldisiloxane-1,3-diyl)cytidine (3',5'-O-TIPDS-Cyd), with an activated arabinofuranose donor. researchgate.netresearchgate.net Subsequent steps, including inversion of configuration at the 2''-position of the second sugar, are required to achieve the desired ribo-configuration. explorationpub.com

Synthesis of Disaccharide Nucleosides Incorporating α-D-Ribofuranosyl Units

The synthesis of disaccharide nucleosides, where a second sugar is attached to the primary nucleoside, is a complex but important field. mdpi.com These compounds can mimic naturally occurring molecules and exhibit interesting biological activities. researchgate.net

There are two primary routes for their chemical synthesis:

Chemical N-Glycosylation : This involves coupling a pre-formed, protected disaccharide with a nucleobase. mdpi.com

Chemical O-Glycosylation : This is often a more efficient route for large-scale synthesis and involves the direct glycosylation of a partially protected nucleoside with an activated sugar donor. researchgate.netmdpi.com

A successful O-glycosylation strategy utilizes a thioglycosyl donor activated by a promoter system, such as p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf). mdpi.com Another established method involves the condensation of a 3',5'-O-TIPDS-protected ribonucleoside with a 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose donor in the presence of a Lewis acid like tin tetrachloride. researchgate.net The temporary protection of the 2',3'-cis-diol of the ribonucleoside with a boronic ester has also been reported as an effective strategy for directing the glycosylation to the desired position. mdpi.com

Conjugation Strategies and Linker Chemistry

Conjugating nucleoside analogs to other molecules, such as antibodies or other drugs, is a powerful strategy to enhance their therapeutic potential. nih.gov This is exemplified in the field of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is selectively delivered to cancer cells. nih.gov The linker connecting the nucleoside to the targeting moiety is a critical component of the conjugate's design. nih.gov

Linkers are broadly classified as:

Non-cleavable linkers : These provide a stable connection, and the drug is released only after the complete degradation of the antibody within the target cell. nih.gov

Cleavable linkers : These are designed to release the drug under specific conditions found in the tumor microenvironment or inside the cell, such as low pH or the presence of specific enzymes (e.g., cathepsins). nih.gov

Common conjugation chemistries target reactive amino acid residues on proteins:

Lysine (B10760008) conjugation : The ε-amino groups of lysine residues can be targeted using N-hydroxysuccinimide (NHS) esters. nih.gov

Cysteine conjugation : The thiol groups of cysteine residues are often targeted with maleimide-based linkers. researchgate.net However, the resulting thiosuccinimide ring can be unstable and undergo a retro-Michael reaction, leading to premature drug release. Hydrolysis of this ring can improve conjugate stability. researchgate.net

A codrug design has been reported where two different drugs were conjugated to a β-D-ribofuranose core using carbamate (B1207046) and carbonate linkers, demonstrating the utility of the sugar moiety as a scaffold for drug delivery. nih.gov

Table 2: Common Linker Chemistries for Conjugation

| Linker Chemistry | Target Residue | Key Features | Reference |

| Maleimide | Cysteine | Forms a thiosuccinimide adduct; can be unstable (reversible) unless hydrolyzed. | researchgate.net |

| NHS Ester | Lysine | Highly reactive with primary amines; susceptible to hydrolysis in aqueous conditions. | nih.gov |

| Isothiocyanate | Lysine | More stable in aqueous solution than isocyanates; used for radionuclide conjugation. | nih.gov |

| Hydrazone/Oxime | Aldehyde/Ketone | pH-sensitive (acid-cleavable) linkers; useful for release in acidic endosomes. | researchgate.net |

| Disulfide | Cysteine | Cleavable by reducing agents like glutathione, which is abundant inside cells. | researchgate.net |

Biochemical Pathways and Enzymatic Interactions of Alpha D Ribofuranosyl Cytidine

Natural Occurrence and Biosynthesis of α-Nucleosides

While α-nucleosides are rare in nature compared to their β-counterparts, their existence has been documented, prompting investigations into their origins and the metabolic pathways that produce them. nih.gov

Isolation and Identification from Biological Sources (e.g., Yeast RNA, Microorganisms)

The discovery of α-nucleosides has primarily been the result of careful isolation and characterization from various biological sources. Though exceedingly rare, some α-anomers of nucleosides or their derivatives have been identified in nature. nih.gov The initial synthesis of α-adenosine was reported in 1958, and the first synthesis of α-cytidine followed in 1970. nih.gov These synthetic achievements paved the way for further research into the properties and potential applications of these unique molecules. The development of various synthetic methods, including the mercuri procedure, fusion reactions, and Vorbrüggen glycosylation, has been instrumental in making α-nucleosides and their derivatives available for study. nih.gov

Proposed Biosynthetic Routes for α-Anomeric Ribonucleosides

The biosynthesis of nucleoside natural products follows diverse and complex pathways. nih.gov Generally, these pathways can be categorized into two main types based on the initial modifications of the ribose sugar: C5' oxidation and C5' radical extension. nih.gov The structural variety of these nucleosides is then achieved through the action of downstream tailoring enzymes. nih.gov While the biosynthesis of the more common β-nucleosides is well-understood, involving the coupling of a nucleobase with a phosphorylated ribose, the specific pathways leading to α-anomers are less defined. wikipedia.orgnih.gov One proposed mechanism for the formation of nucleosides involves the reaction of ribose with nucleobases, a process that has been demonstrated to be plausible under prebiotic conditions. mdpi.com Quantum chemical calculations suggest that the thermodynamic stability of β-anomers is greater than that of α-anomers, which may explain the natural predominance of the former. nih.gov

Enzymatic Recognition and Transformation of alpha-D-Ribofuranosyl-Cytidine

The stereochemistry of a nucleoside plays a crucial role in its interaction with enzymes. The α-anomeric configuration of this compound dictates its recognition and processing by various enzymes involved in nucleoside metabolism.

Substrate and Inhibitor Properties for Cytidine (B196190) Deaminases

Cytidine deaminases (CDAs) are enzymes that catalyze the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. wikipedia.org These enzymes are key players in the pyrimidine (B1678525) salvage pathway. beilstein-journals.org The interaction of this compound with CDAs is a subject of significant interest.

Generally, α-nucleosides are more resistant to enzymatic degradation than their β-counterparts. rsc.org For instance, the α-anomer of 2'-deoxycytidine (B1670253) was found to be inert to the deaminating and hydrolyzing actions of nucleoside deaminases and nucleosidases in Escherichia coli B, while the β-anomer was readily converted to uracil (B121893). rsc.org Human cytidine deaminase exhibits a strict requirement for D-cytidine analogs, as neither β-L- nor α-L-analogs of cytidine act as substrates or inhibitors for the enzyme. nih.gov

However, modifications to the sugar moiety can influence this interaction. For example, while cytidine analogues with 2'-deoxy- and ara-pentofuranosyl sugars are good substrates for CDA, their inhibitory activity can vary. researchgate.net The inhibitory potential of certain nucleoside analogs is thought to arise from their function as transition-state inhibitors after undergoing hydration at the enzyme's active site. researchgate.netnih.gov The APOBEC (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like) family of deaminases, which act on single-stranded DNA, also show specificity in their interactions with different nucleoside conformations. beilstein-journals.orgnih.govnih.govresearchgate.net

Interactions with Nucleoside Phosphorylases (e.g., Purine (B94841) Nucleoside Phosphorylase, Uridine Phosphorylase)

Nucleoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of nucleosides into a nucleobase and a pentose-1-phosphate. researchgate.netmdpi.com These enzymes are classified based on their substrate specificity into purine nucleoside phosphorylases (PNPs) and pyrimidine nucleoside phosphorylases (PyNPs). researchgate.net

The α-anomer of thymidine (B127349) has been shown to be resistant to the glycosyl cleavage activity of E. coli B nucleosidases. rsc.org Similarly, α-thymidine was not degraded by thymidine phosphorylase under conditions where the β-anomer was converted to its phosphate (B84403) form and free thymine (B56734) base. rsc.org This resistance to enzymatic cleavage is a general characteristic of α-nucleosides. rsc.org The interaction of nucleoside analogs with PNPs can be complex, with some acting as inhibitors. For example, certain triazole nucleosides have been shown to be potent inhibitors of PNPase. nih.gov The phosphorylation of nucleosides can also be achieved by phosphotransferases, which are crucial for producing nucleotides. sci-hub.se

Stereochemical Specificity of Enzymes Towards α- vs. β-Anomers

The configuration at the anomeric carbon, which distinguishes α- and β-nucleosides, is a critical determinant of enzymatic recognition and activity. cazypedia.org Enzymes involved in nucleoside metabolism typically exhibit a high degree of stereochemical specificity.

As previously mentioned, cytidine deaminase has a strict preference for the D-configuration and the β-anomeric form of cytidine analogs. nih.gov Studies with human deoxycytidine kinase and human cytidine deaminase have highlighted this specificity. While deoxycytidine kinase showed a more relaxed enantioselectivity, cytidine deaminase strictly required D-cytidine analogs, with L-analogs (both β and α) showing no activity as substrates or inhibitors. nih.gov

Similarly, nucleoside phosphorylases demonstrate a clear preference for β-nucleosides. The resistance of α-thymidine to cleavage by thymidine phosphorylase is a prime example of this stereochemical specificity. rsc.org This specificity is fundamental to the normal metabolic pathways of nucleic acid synthesis and degradation, ensuring that only the correct anomers are incorporated into DNA and RNA. The unique properties of α-nucleosides, stemming from their stereochemistry, make them valuable tools for studying enzyme mechanisms and for the development of enzyme-resistant therapeutic agents. rsc.org

Intracellular Metabolism and Interconversion Pathways of α-Nucleosides (Non-Human Specific)

The metabolic fate of nucleosides is governed by a complex network of enzymes that facilitate their transport, phosphorylation, degradation, and interconversion. While the vast majority of naturally occurring nucleosides, such as cytidine, exist as β-anomers, their synthetic α-anomer counterparts like α-D-ribofuranosyl-cytidine (α-cytidine) can also be processed by cellular machinery, particularly in microorganisms. These organisms often possess enzymes with broad substrate specificity, allowing them to metabolize xenobiotic or rare nucleoside forms. The intracellular processing of α-nucleosides is primarily managed by the pyrimidine salvage pathway, which recycles pre-formed nucleosides and bases, complementing the de novo synthesis pathway that builds nucleotides from simpler precursors like amino acids and bicarbonate. wikipedia.orgwikipedia.org

Upon entering a bacterial cell, likely via a nucleoside transporter protein, α-cytidine is subject to several key enzymatic interactions that determine its fate. The principal metabolic routes involve catabolic degradation by deaminases or anabolic phosphorylation by kinases to form nucleotide derivatives, which can then be further metabolized or potentially incorporated into nucleic acids.

Enzymatic Degradation and Anabolic Phosphorylation

The primary enzymes involved in the initial metabolism of α-cytidine in non-human systems, such as bacteria, are cytidine deaminase and various nucleoside kinases.

Cytidine Deaminase (CDA): This enzyme catalyzes the hydrolytic deamination of cytidine to uridine. nih.gov In bacteria like Escherichia coli, CDA is known to act on various cytidine analogs. Research on the metabolism of 4-N-hydroxy-cytidine in E. coli revealed that the compound was metabolized into uridine. nih.gov The study demonstrated that a purified cytidine deaminase from E. coli could directly hydrolyze 4-N-hydroxy-cytidine to uridine and hydroxylamine. nih.gov This suggests a probable pathway where α-cytidine is deaminated by bacterial CDA to form α-uridine. However, the efficiency of this reaction is significantly influenced by the anomeric configuration. The study on 4-N-hydroxy-cytidine found that its conversion rate was only one-fiftieth of the rate for the natural substrate, cytidine, indicating that structural differences can dramatically reduce enzymatic activity. nih.gov

Nucleoside Kinases: For α-cytidine to be utilized in anabolic pathways, it must first be converted into its monophosphate form. This phosphorylation is catalyzed by nucleoside kinases. Enzymes such as uridine-cytidine kinase are responsible for phosphorylating cytidine to cytidine-5'-monophosphate (CMP). wikipedia.org These kinases can potentially accept α-cytidine as a substrate, producing α-cytidine-5'-monophosphate (α-CMP). Subsequent phosphorylation events, catalyzed by nucleoside monophosphate kinases (like CMP kinase) and nucleoside diphosphate (B83284) kinases (NDPK), would convert α-CMP to α-cytidine-5'-diphosphate (α-CDP) and finally to α-cytidine-5'-triphosphate (α-CTP). wikipedia.org These triphosphate forms are the active precursors for nucleic acid synthesis.

The table below summarizes the key enzymatic steps proposed in the intracellular metabolism of α-cytidine in a bacterial system.

| Enzyme | Function | Substrate | Product | Metabolic Pathway |

| Nucleoside Transporter | Cellular Uptake | Extracellular α-Cytidine | Intracellular α-Cytidine | Transport |

| Cytidine Deaminase (CDA) | Deamination | α-D-Ribofuranosyl-cytidine | α-D-Ribofuranosyl-uridine (α-Uridine) | Catabolism |

| Uridine-Cytidine Kinase | Initial Phosphorylation | α-D-Ribofuranosyl-cytidine | α-Cytidine-5'-monophosphate (α-CMP) | Anabolism (Salvage) |

| CMP Kinase | Second Phosphorylation | α-Cytidine-5'-monophosphate (α-CMP) | α-Cytidine-5'-diphosphate (α-CDP) | Anabolism (Salvage) |

| Nucleoside Diphosphate Kinase (NDPK) | Final Phosphorylation | α-Cytidine-5'-diphosphate (α-CDP) | α-Cytidine-5'-triphosphate (α-CTP) | Anabolism (Salvage) |

Research Findings on Analog Metabolism

Detailed kinetic data on the enzymatic processing of α-cytidine itself in bacteria are limited. However, studies on related cytidine analogs provide valuable insights into how these enzymes accommodate unnatural substrates. The differential processing of cytidine versus an analog by E. coli cytidine deaminase highlights the specificity of these enzymes.

| Enzyme | Organism | Substrate | Relative Reaction Rate | Reference |

| Cytidine Deaminase | Escherichia coli | Cytidine | 100% | nih.gov |

| Cytidine Deaminase | Escherichia coli | 4-N-hydroxy-cytidine | 2% | nih.gov |

This twenty-fold decrease in activity underscores that while bacterial enzymes can process analogs, the efficiency is often compromised. nih.gov

Interconversion Pathways

A potential metabolic route for α-cytidine is its conversion to the natural β-anomer. This process, known as anomerization, would allow the molecule to enter the main, more efficient metabolic pathways of β-cytidine. In carbohydrate chemistry, this interconversion (mutarotation) can occur spontaneously in solution for reducing sugars as the ring opens and re-closes.

For nucleosides, however, the N-glycosidic bond is generally stable under physiological conditions, and spontaneous anomerization is not a significant pathway. An enzyme-catalyzed interconversion would be required. While enzymes that catalyze epimerization at sugar hydroxyls are common, specific "nucleoside anomerases" that invert the configuration at the C1' position have not been characterized in bacteria. Therefore, it is more likely that α-cytidine is metabolized directly via the pathways described above, albeit at a slower rate than its β-counterpart, rather than being converted to β-cytidine first.

Molecular and Structural Determinants of Alpha D Ribofuranosyl Cytidine Function

Conformational Analysis of the α-Glycosidic Bond in Cytidine (B196190) Derivatives

The orientation of the nucleobase relative to the sugar moiety, defined by the torsion angle χ around the N-C1' glycosidic bond, is a critical determinant of nucleoside and nucleic acid structure. In naturally occurring β-nucleosides, two major conformations are observed: anti and syn. proteopedia.orgyoutube.com In the anti conformation, the bulk of the base is positioned away from the sugar ring, while in the syn conformation, it is situated over the sugar. proteopedia.orgyoutube.com For pyrimidine (B1678525) nucleosides like cytidine, the anti conformation is overwhelmingly favored due to steric hindrance between the C2-keto group of the pyrimidine ring and the 5'-hydroxymethyl group of the ribose in the syn conformation. proteopedia.org

In the case of α-cytidine, X-ray crystallographic studies have revealed that the molecule adopts an anti conformation with a glycosidic torsional angle (χCN) of -28.4°. nih.gov This conformation is also observed in other α-nucleosides. nih.gov Computational analyses using molecular orbital calculations have further explored the rotational energy landscape around the glycosidic bond. nih.gov These studies suggest that while the observed anti conformation in the crystal structure may not represent the absolute global energy minimum, it is energetically very close, with a low energy barrier to rotation. nih.gov This indicates a degree of conformational flexibility around the glycosidic bond in α-cytidine.

Impact of α-Anomerism on Nucleic Acid Structure and Stability

The presence of an α-anomeric nucleoside within an oligonucleotide chain has a dramatic effect on the structure and stability of nucleic acid duplexes and triplexes. This is primarily due to the altered orientation of the nucleobase relative to the sugar-phosphate backbone.

Duplex and Triplex Formation with Canonical Oligonucleotides

The stability of duplexes containing an α-anomer is generally reduced compared to their natural β-counterparts. This destabilization is reflected in a lower melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands. nih.gov The extent of this destabilization can depend on the specific sequence context and the number of α-substitutions.

Triple helix formation, which involves the binding of a third strand in the major groove of a DNA duplex, is also sensitive to the presence of α-anomers. The formation of C+•G•C triplets in triplexes requires the protonation of the third-strand cytosine, a process that is already pH-dependent and contributes to the instability of triplexes at neutral pH. oup.com The introduction of an α-cytidine into the third strand can further perturb the geometry required for Hoogsteen hydrogen bonding, potentially leading to a significant reduction in triplex stability. nih.gov However, chemical modifications, such as the use of 2-aminopyridine (B139424) as a cytidine analog, have been explored to enhance triplex stability at neutral pH. oup.com

Hybridization Properties of α-Oligonucleotides (e.g., α-DNA, α-RNA analogs)

Oligonucleotides composed entirely of α-anomers (α-oligonucleotides) exhibit unique hybridization properties. Unlike natural β-oligonucleotides, which form right-handed antiparallel duplexes, α-oligonucleotides can form stable, parallel-stranded duplexes with complementary β-DNA and β-RNA. nih.gov This parallel orientation is a direct consequence of the α-anomeric linkage.

The thermal stability of these parallel α-β duplexes can be surprisingly high. For example, an α-oligodeoxyribonucleotide has been shown to form a significantly more stable duplex with a complementary RNA strand than the corresponding β-oligodeoxyribonucleotide/RNA hybrid. nih.gov This enhanced stability is attributed to favorable stacking interactions and a more ordered structure in the parallel duplex.

The hybridization of α-oligonucleotides is highly specific for their complementary β-sequences. nih.gov They show little to no hybridization with non-complementary sequences, making them potentially useful as probes in molecular biology applications. wikipedia.orgwikipedia.org The unique hybridization characteristics of α-oligonucleotides are summarized in the table below.

| Oligonucleotide Type | Complementary Strand | Duplex Orientation | Relative Thermal Stability |

|---|---|---|---|

| α-DNA | β-DNA | Parallel | Stable |

| α-DNA | β-RNA | Parallel | More stable than β-DNA/β-RNA hybrid |

| α-RNA analog | β-DNA | Parallel | Stable |

| α-RNA analog | β-RNA | Parallel | Stable |

Molecular Recognition Principles in Protein-Nucleoside Interactions (Structural Basis)

The ability of proteins to selectively bind to specific nucleosides is fundamental to many cellular processes, including DNA replication, repair, and transcription. wikipedia.orgwikipedia.org This recognition is governed by a combination of shape complementarity, hydrogen bonding, and hydrophobic and electrostatic interactions between the nucleoside and the amino acid residues in the protein's binding pocket. nih.gov

The introduction of an α-anomeric linkage in a nucleoside like α-D-ribofuranosyl-cytidine can significantly alter its recognition by proteins that have evolved to bind β-nucleosides. The altered stereochemistry changes the spatial presentation of the sugar hydroxyl groups and the nucleobase, which are key recognition elements.

While detailed structural information on proteins specifically complexed with alpha-D-ribofuranosyl-cytidine is limited, general principles of protein-nucleic acid recognition provide insights. Enzymes that act on nucleic acids, such as polymerases and nucleases, often have precisely shaped active sites that can distinguish between different sugar puckers and glycosidic bond conformations. wikipedia.org The α-anomeric configuration would likely lead to a different set of contacts within the binding site compared to the natural β-anomer. For a protein to recognize an α-nucleoside, its binding pocket would need to accommodate the different trajectory of the sugar-phosphate backbone and the altered positioning of the base. nih.gov

In some cases, the α-anomer may act as an inhibitor of an enzyme that processes the corresponding β-nucleoside. This can occur if the α-anomer binds to the active site but is not in a catalytically competent orientation for the chemical reaction to proceed. nih.gov The study of how proteins interact with α-nucleosides is an active area of research, with implications for the design of therapeutic agents and for understanding the evolution of nucleic acid recognition by proteins.

Mechanistic Studies of Alpha D Ribofuranosyl Cytidine Analogs in Cellular Processes

Interference with Nucleic Acid Synthesis Mechanisms

The primary mechanism of action for many alpha-D-ribofuranosyl-cytidine analogs involves the disruption of nucleic acid synthesis, a critical process for both host and viral-infected cells. These analogs, being structurally similar to natural nucleosides, can deceive cellular machinery, leading to the inhibition of DNA and RNA production.

Molecular Inhibition of Viral DNA and RNA Polymerases

This compound analogs often exert their antiviral effects by directly targeting viral polymerases, the enzymes responsible for replicating the viral genome. nih.gov These enzymes, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses, are essential for the viral life cycle. nih.gov

The inhibitory action of these analogs is typically competitive. For instance, the triphosphate form of 2′-C-methyl-cytidine (2CM-C) competes with the natural substrate, cytidine (B196190) triphosphate (CTP), for the active site of norovirus RNA-dependent RNA polymerase. nih.gov This competition effectively hinders the polymerase's ability to synthesize new viral RNA. Similarly, other cytidine analogs with modifications to the sugar moiety are recognized by viral RNA polymerases as substrates, albeit with lower efficiency than the natural CTP, leading to inhibition of viral replication. nih.gov The effectiveness of this inhibition can be quantified by the 50% inhibitory concentration (IC50), with values in the low micromolar range indicating potent inhibition. nih.gov

It is important to note that the RNA-dependent RNA polymerase is a common target for antiviral drug design due to its presence across a wide range of RNA viruses. nih.gov The development of broad-spectrum antiviral agents often focuses on targeting this conserved enzyme. nih.gov

Incorporation into Genetic Material and Chain Termination Effects

Beyond polymerase inhibition, another crucial mechanism is the incorporation of the analog into the growing nucleic acid chain. Once phosphorylated to their active triphosphate forms, these analogs can be utilized by polymerases as building blocks for new DNA or RNA strands.

However, the structural modifications of these analogs often lead to chain termination. For example, after being incorporated into the viral RNA, 2CM-C triphosphate (2CM-CTP) blocks the subsequent addition of nucleotides, effectively halting RNA synthesis. nih.gov This premature termination of the genetic material prevents the formation of functional viral genomes.

In other instances, the incorporation of an analog may not cause immediate chain termination but can lead to the production of fraudulent or non-functional RNA. wikipedia.org For example, the catabolite of floxuridine, 5-fluorouracil, can be incorporated into RNA, leading to the synthesis of defective RNA molecules. wikipedia.org This interference with both DNA and RNA synthesis highlights the multifaceted approach by which these analogs disrupt cellular processes. wikipedia.org

Modulation of Enzyme Activity through Molecular Interaction

The interaction of this compound analogs extends beyond nucleic acid polymerases to other enzymes, modulating their activity through various mechanisms.

Allosteric Regulation and Active Site Inhibition Mechanisms

Enzyme activity can be regulated by molecules binding to sites other than the active site, a phenomenon known as allosteric regulation. nih.govkhanacademy.org This binding induces a conformational change in the enzyme, which can either enhance or inhibit its activity. nih.govyoutube.com While direct active site inhibition involves competition with the natural substrate, allosteric inhibitors can act non-competitively or uncompetitively. khanacademy.orgnih.gov

In the context of cytidine analogs, some may function as allosteric modulators. For instance, while not a direct this compound analog, the principle of allosteric inhibition is well-demonstrated in various enzyme systems. Small molecules can bind to allosteric sites on enzymes like protein kinases, leading to autoinhibition. nih.gov This type of regulation is crucial for controlling cellular signaling pathways. nih.gov

Active site inhibition is a more direct mechanism where the analog, due to its structural similarity to the natural substrate, binds to the enzyme's active site, preventing the substrate from binding. khanacademy.org This is a common mechanism for many nucleoside analogs that target polymerases. nih.gov

Studies of Enzyme Kinetic Parameters (e.g., Ki values)

To quantify the potency of enzyme inhibitors, kinetic parameters such as the inhibition constant (Ki) are determined. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme. researchgate.net Lower Ki values indicate a more potent inhibitor.

For example, studies on various compounds have determined their Ki values against different cytochrome P450 (CYP) enzymes, providing insights into their inhibitory potential. researchgate.net In the context of cytidine analogs, determining the Ki values for their interaction with target enzymes like viral polymerases or cellular kinases is crucial for understanding their mechanism of action and for the development of more effective therapeutic agents. nih.gov For instance, the most potent inhibitor of cytidine deaminase (CDA) reported, a phosphapyrimidine riboside, has a Ki of 0.9 nM. nih.gov

Investigation of Specific Molecular Targets and Cellular Signaling Pathways

The effects of this compound analogs are not limited to the direct inhibition of nucleic acid synthesis. They can also impact a variety of cellular signaling pathways, leading to broader biological consequences.

These analogs can influence pathways that are critical for cell growth, differentiation, and survival. For example, some nucleoside analogs have been shown to affect the Ras-Raf-MEK-ERK and PI3K/AKT signaling pathways, which are often dysregulated in cancer. nih.gov The analog azacitidine, for instance, is known to inhibit DNA methyltransferase, leading to DNA hypomethylation and subsequent changes in gene expression. wikipedia.org This can result in the re-expression of tumor suppressor genes and has been shown to induce tumor regression in certain cancer models. wikipedia.org

Furthermore, the antiviral activity of some adenosine (B11128) analogs, which share structural similarities with cytidine analogs, has been linked to the inhibition of viral RNA-dependent RNA polymerase and the subsequent suppression of cytokine storms, highlighting their impact on immune signaling pathways. wikipedia.org The investigation of these specific molecular targets and their associated signaling cascades provides a more comprehensive understanding of the multifaceted mechanisms of action of this compound analogs. nih.govnih.gov

Molecular Mechanisms of Cellular Uptake and Transport

The entry of α-D-ribofuranosyl-cytidine and its analogs into cells is a critical determinant of their pharmacological activity. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters. These transporters facilitate the movement of hydrophilic nucleosides and their analogs across the cell membrane, a lipid bilayer that would otherwise be impermeable to them. The two major families of nucleoside transporters involved are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

The uptake and transport of some nucleoside analogs can be influenced by their formulation. For instance, nanoliposomal delivery of cyanidin-3-glucoside, a different type of glycoside, has been shown to enhance its uptake and transport in a Caco-2/RAW 264.7 co-culture model. nih.gov This enhancement was found to be dependent on concentration and temperature, with endocytosis and macropinocytosis identified as the primary routes of cellular entry. nih.gov Specifically, the transport of these nanoliposomes was linked to clathrin-mediated endocytosis and macropinocytosis. nih.gov Such findings highlight the potential for advanced delivery systems to modulate the cellular uptake of therapeutic compounds.

Studies with cyanidin-3-glucoside nanoliposomes revealed that their transport across the co-culture model increased over time, reaching a maximum at 120 minutes. nih.gov The amount of the nanoliposomal formulation transported was significantly higher than that of the free compound, indicating that the nano-formulation improved permeability. nih.gov The primary uptake mechanisms in this intestinal inflammation model were identified as macropinocytosis and carrier protein-mediated endocytosis (clathrin). nih.gov

While the above example relates to a different class of molecule, it underscores the general principles that can govern the cellular uptake of therapeutic agents. The specific transporters and mechanisms for α-D-ribofuranosyl-cytidine itself are a subject of ongoing research to fully elucidate its cellular journey and optimize its therapeutic potential.

Advanced Analytical and Computational Methodologies for Alpha D Ribofuranosyl Cytidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural and quantitative analysis of α-D-ribofuranosyl-cytidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the anomeric configuration and the complete structural elucidation of α-D-ribofuranosyl-cytidine. Both ¹H and ¹³C NMR provide critical data for distinguishing between the α and β anomers. unimo.itcreative-proteomics.com

In ¹H NMR spectroscopy, the anomeric proton (H1') of the α-anomer typically resonates at a different chemical shift compared to the β-anomer. creative-proteomics.com For α-D-ribofuranosyl-cytidine, the H1' proton appears as a doublet with a specific coupling constant (J-coupling) that reflects its spatial relationship with the adjacent H2' proton. rsc.org The magnitude of the J1',2' coupling constant is a key indicator of the anomeric configuration. Generally, for furanose rings, a smaller coupling constant is indicative of a cis relationship between H1' and H2', which is characteristic of the α-anomer, while a larger coupling constant suggests a trans relationship, as seen in the β-anomer. unimo.it

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the α-Anomer of a Ribofuranosyl Cytosine Derivative in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H6 | 7.52 (d, J = 7.4 Hz) | - |

| H5 | 5.66 (d, J = 7.4 Hz) | - |

| NH₂ | 7.05-6.96 | - |

| H1' | 6.01 (d, J = 3.7 Hz) | - |

| H2', H3' | 4.07 – 4.01 (m) | - |

| H4' | 3.98 – 3.92 (m) | - |

| Ha5' | 3.61 (dd, J = 12.1 Hz, 2.6 Hz) | - |

| Hb5' | 3.42 (dd, J = 12.2 Hz, 4.6 Hz) | - |

| C4 | - | 165.6 |

| C2 | - | 155.2 |

| C6 | - | 143.1 |

| C5 | - | 92.3 |

| C1' | - | 85.6 |

| C4' | - | 83.1 |

| C2' | - | 70.6 |

| C3' | - | 70.1 |

| C5' | - | 61.1 |

Data adapted from a study on 1-(α-D-ribofuranosyl) cytosine. rsc.org Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Ultraviolet (UV) spectrophotometry is a straightforward and reliable method for the quantification and purity assessment of α-D-ribofuranosyl-cytidine. nih.gov The cytidine (B196190) base contains a chromophore, the pyrimidine (B1678525) ring, which absorbs UV light at a characteristic wavelength. youtube.com

The concentration of a solution of α-D-ribofuranosyl-cytidine can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which is typically around 260-280 nm for cytosine derivatives, and applying the Beer-Lambert Law. youtube.com Purity can be assessed by examining the UV spectrum for the presence of absorbing impurities. Ratios of absorbance at different wavelengths, such as 260/280 nm and 260/230 nm, can provide an indication of contamination by proteins or other organic molecules. youtube.com A pure sample of α-D-ribofuranosyl-cytidine will exhibit a well-defined absorption peak at its λmax with absorbance ratios within an expected range.

Chromatographic Separation and Purification of α-Anomeric Nucleosides

The synthesis of α-D-ribofuranosyl-cytidine often results in a mixture of α and β anomers, as well as other side products. Chromatographic techniques are essential for the separation and purification of the desired α-anomer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of the α and β anomers of ribofuranosyl-cytidine. rsc.org Due to the subtle differences in their three-dimensional structures, the two anomers exhibit different interactions with the stationary phase of the HPLC column, leading to different retention times and allowing for their separation.

Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The separation can be optimized by adjusting the composition of the mobile phase, for instance, the ratio of water to an organic modifier like acetonitrile (B52724) or methanol. The use of specific columns, such as those designed for polar compounds or chiral separations, can further enhance the resolution between the anomers. The separated isomers are detected by a UV detector as they elute from the column. rsc.org

Paper chromatography and Thin-Layer Chromatography (TLC) are simple, rapid, and cost-effective methods used to monitor the progress of a synthesis and to verify the presence of α-D-ribofuranosyl-cytidine. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (paper or a layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent system).

The Rf value (retardation factor), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific chromatographic system. By comparing the Rf value of a spot in the reaction mixture to that of a known standard of α-D-ribofuranosyl-cytidine, its presence can be confirmed. While not as high-resolution as HPLC, TLC and paper chromatography are valuable for initial qualitative analysis and for quickly assessing the purity of fractions collected during purification. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide invaluable insights into the structure, dynamics, and properties of α-D-ribofuranosyl-cytidine at the atomic level. mdpi.com These methods complement experimental data and can help to rationalize observed chemical and physical behaviors.

Techniques such as ab initio quantum mechanics and density functional theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. weizmann.ac.il For instance, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the ribofuranose ring and the dynamics of its interaction with other molecules, such as water or biological macromolecules. mdpi.com These computational approaches are particularly useful for understanding the subtle energetic and structural differences between the α and β anomers that underpin their distinct biological activities.

Future Directions and Emerging Research Avenues for Alpha D Ribofuranosyl Cytidine

Development of Novel Stereoselective Synthetic Strategies

The chemical synthesis of α-nucleosides presents a considerable challenge due to the thermodynamic preference for the β-anomer. nih.gov Traditional methods often result in a mixture of anomers, requiring tedious and often inefficient purification steps. Therefore, a key area of future research is the development of highly stereoselective synthetic strategies to exclusively or predominantly yield the α-anomer of ribofuranosyl-cytidine.

Current synthetic approaches for α-nucleosides include methods like the mercuri procedure, fusion reactions, and the widely used Vorbrüggen glycosylation. nih.govnih.gov For instance, the Vorbrüggen glycosylation, when catalyzed by SnCl₄, has been shown to produce a higher ratio of α- to β-anomers. nih.gov However, the quest for more efficient and selective methods continues.

Future strategies may involve:

Novel Catalysts and Reaction Conditions: Exploring new Lewis acids or transition metal catalysts that can effectively control the stereochemistry of the glycosidic bond formation.

Chiral Auxiliaries: Employing chiral auxiliaries on either the sugar or the nucleobase moiety to direct the glycosylation towards the α-face.

Enzymatic Synthesis: Investigating and engineering enzymes, such as nucleoside phosphorylases, to catalyze the stereospecific synthesis of α-D-ribofuranosyl-cytidine.

A recent study detailed a six-step synthesis of a novel α-cytidine derivative, highlighting the complexities and the potential for developing more streamlined and scalable synthetic routes. nih.govrsc.org The development of such methods is crucial for making α-D-ribofuranosyl-cytidine and its analogues more accessible for further research and potential therapeutic applications. rsc.org

Table 1: Comparison of Synthetic Strategies for α-Nucleosides

| Synthetic Method | Advantages | Disadvantages | Key Research Findings |

| Mercuri Procedure | One of the earliest methods developed. | Use of toxic mercury compounds. | Historically significant but largely replaced. |

| Fusion Reaction | Simple procedure. | Often requires high temperatures and results in a mixture of anomers. | Can be effective for certain substrates. |

| Vorbrüggen Glycosylation | Widely applicable, uses silylated nucleobases. | Can produce anomeric mixtures, requires careful optimization of catalysts and conditions. | Use of excess SnCl₄ can favor the α-anomer. nih.gov |

| Enzymatic Synthesis | High stereoselectivity and regioselectivity. | Limited enzyme availability and substrate scope. | A promising area for future development. |

Exploration of Undiscovered Biological Roles and Pathways of α-Nucleosides

While β-nucleosides are central to genetic information storage and transfer, the biological roles of α-nucleosides are not as well understood. researchgate.net It is known that oligonucleotides containing α-anomers can form stable parallel duplexes with complementary β-oligonucleotides, a property that is being explored in the context of antisense therapy. nih.gov

Future research should focus on:

Metabolic Pathways: Identifying the enzymes and metabolic pathways that may be involved in the synthesis or degradation of α-D-ribofuranosyl-cytidine in various organisms.

Cellular Interactions: Investigating how α-D-ribofuranosyl-cytidine and its derivatives interact with cellular components such as kinases, polymerases, and ribonucleases. The stability of α-nucleosides against enzymatic degradation is a known characteristic that warrants further investigation. researchgate.net

Signaling Pathways: Exploring whether α-D-ribofuranosyl-cytidine can act as a signaling molecule or modulate cellular signaling pathways, similar to how cytidine (B196190) has been found to influence glutamate (B1630785) cycling in the brain. wikipedia.org

The discovery of antiviral and cytotoxic activities in some α-nucleoside analogues suggests that these compounds could have significant, yet undiscovered, biological functions. rsc.org For example, certain cytidine analogues like KP-1461 have shown anti-HIV activity. wikipedia.org Understanding the fundamental biology of α-nucleosides will be crucial for unlocking their full therapeutic potential.

Integration with Advanced Biotechnological Platforms for Mechanistic Elucidation

To unravel the intricate mechanisms of action of α-D-ribofuranosyl-cytidine, its integration with advanced biotechnological platforms is essential. These platforms can provide unprecedented insights into its molecular interactions and cellular effects.

Key technologies to be leveraged include:

CRISPR-Cas9 Gene Editing: This technology can be used to create knockout or knock-in cell lines to study the specific genes and proteins that interact with or are affected by α-D-ribofuranosyl-cytidine. For instance, oncolytic adenoviruses encoding the CRISPR-Cas9 system are being developed for cancer therapy. mdpi.com

High-Throughput Screening (HTS): HTS assays can be employed to screen large libraries of compounds for their ability to modulate the activity of enzymes involved in α-nucleoside metabolism or to identify new biological targets.

Proteomics and Metabolomics: These "omics" approaches can provide a global view of the changes in protein expression and metabolite levels in cells treated with α-D-ribofuranosyl-cytidine, helping to identify its downstream effects and pathways.

Surface Plasmon Resonance (SPR): SPR imaging is a powerful tool for studying the real-time, label-free binding kinetics of α-nucleosides with their molecular targets, such as proteins and nucleic acids. nih.gov

By combining these advanced techniques, researchers can move beyond correlational studies to establish causal relationships and build comprehensive models of how α-D-ribofuranosyl-cytidine functions at the molecular and cellular levels.

Rational Design of α-Nucleoside Probes for Biochemical Investigations

The rational design of chemical probes based on the α-D-ribofuranosyl-cytidine scaffold is a critical step towards a deeper understanding of its biological functions. nih.gov These probes can be used to identify and characterize its binding partners and to visualize its localization and dynamics within cells.

Approaches for probe design include:

Computational Modeling: Utilizing computational methods to predict the binding of α-nucleoside analogues to target proteins can guide the design of probes with improved affinity and specificity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of α-D-ribofuranosyl-cytidine and evaluating the effects on its biological activity can provide valuable information for probe design. acs.org

Click Chemistry: Employing click chemistry reactions to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the α-nucleoside scaffold with high efficiency and specificity.

The development of such probes will be instrumental in pulling down interacting proteins, mapping metabolic fluxes, and ultimately elucidating the complete biological picture of α-D-ribofuranosyl-cytidine. This knowledge will, in turn, inform the rational design of novel therapeutics with improved efficacy and selectivity. acs.org

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural integrity of α-D-ribofuranosyl-cytidine in synthetic samples?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for verifying the β-glycosidic linkage and ribose conformation. X-ray crystallography provides definitive proof of the stereochemistry, especially for distinguishing α/β anomers. High-resolution mass spectrometry (HRMS) complements these techniques by confirming molecular mass and purity .

Q. How can researchers optimize the chemical synthesis of α-D-ribofuranosyl-cytidine to minimize side products?

Methodological Answer: Employ orthogonal protecting groups (e.g., acetyl or benzyl for ribose hydroxyls) during glycosylation to control regioselectivity. Use catalytic Lewis acids (e.g., TMSOTf) to enhance nucleoside coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) paired with UV visualization, as cytidine derivatives exhibit strong UV absorption at 270–280 nm .

Q. What chromatographic techniques are suitable for isolating α-D-ribofuranosyl-cytidine from complex biological matrices?

Methodological Answer: Reverse-phase HPLC with a C18 column and isocratic elution (aqueous methanol or acetonitrile) effectively separates nucleosides. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) improves retention. Validate purity using diode-array detection (DAD) to assess UV spectral consistency .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of α-D-ribofuranosyl-cytidine in different in vitro models be resolved?

Methodological Answer: Conduct comparative studies using standardized cell lines (e.g., HepG2 for hepatic metabolism) and primary hepatocytes to account for enzyme variability. Apply kinetic modeling (e.g., Michaelis-Menten) to quantify degradation rates. Use isotopically labeled analogs (e.g., H or C) to track metabolic pathways via LC-MS/MS .

Q. What experimental designs are optimal for elucidating the mechanism of α-D-ribofuranosyl-cytidine’s incorporation into RNA versus DNA?

Methodological Answer: Use radiolabeled H-cytidine in pulse-chase assays to trace incorporation kinetics. Pair this with CRISPR-edited cell lines lacking specific nucleoside transporters (e.g., ENT1/2) to assess uptake dependency. RNA/DNA fractionation followed by scintillation counting quantifies incorporation specificity .

Q. How should researchers address variability in cytotoxicity assays of α-D-ribofuranosyl-cytidine across cancer cell lines?

Methodological Answer: Normalize cytotoxicity data to cellular proliferation rates (e.g., via MTT or ATP assays) and account for nucleoside salvage pathway activity. Perform dose-response curves with IC calculations using nonlinear regression. Validate findings with RNA-seq to identify differential expression of cytidine deaminase or kinases .

Methodological and Data Management Questions

Q. What frameworks ensure rigor when formulating hypotheses about α-D-ribofuranosyl-cytidine’s biological roles?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For mechanistic studies, use the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental groups and controls .

Q. How can researchers systematically archive and share spectral data (NMR, MS) for α-D-ribofuranosyl-cytidine to enhance reproducibility?

Methodological Answer: Deposit raw data in repositories like MetaboLights or ChEBI, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as solvent systems, instrument parameters, and calibration standards .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of α-D-ribofuranosyl-cytidine in pharmacokinetic studies?

Methodological Answer: Use mixed-effects models to account for inter-subject variability. Non-compartmental analysis (NCA) calculates AUC and half-life, while compartmental modeling (e.g., two-compartment) elucidates distribution kinetics. Bootstrap resampling validates parameter robustness .

Ethical and Peer Review Considerations

Q. How should researchers disclose potential conflicts of interest when studying α-D-ribofuranosyl-cytidine derivatives with therapeutic potential?

Methodological Answer: Declare all funding sources and patents in the manuscript’s conflict of interest section. For preclinical studies, follow ARRIVE guidelines to ensure transparent reporting of animal models and experimental protocols .

Q. What criteria do peer reviewers prioritize when evaluating studies on α-D-ribofuranosyl-cytidine’s enzymatic interactions?

Methodological Answer: Reviewers assess mechanistic clarity (e.g., enzyme kinetics data), statistical rigor, and contextual relevance to existing literature. Studies must include negative controls (e.g., enzyme knockout) and validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.